Physicochemical Profiling of 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic Acid: A Technical Guide for Drug Discovery
Physicochemical Profiling of 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic Acid: A Technical Guide for Drug Discovery
Executive Summary
As drug discovery programs increasingly target complex protein-protein interactions and allosteric sites, the demand for conformationally restricted, bifunctional building blocks has surged. 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid (CAS: 933727-06-1) represents a highly privileged scaffold[1]. By combining the favorable ADME properties of the 1,4-benzoxazepine core with a versatile carboxylic acid synthetic handle, this molecule serves as a critical starting point for developing central nervous system (CNS) therapeutics and cardiovascular modulators.
This whitepaper provides an in-depth analysis of its physicochemical properties, detailing the causality behind its speciation, lipophilicity, and the self-validating analytical protocols required for its characterization.
Structural & Electronic Architecture
The molecular architecture of 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid dictates its unique physicochemical behavior. The core consists of a benzene ring fused to a saturated 7-membered 1,4-oxazepine ring.
-
Hydrogen Bonding & Electronics: The oxygen atom at position 1 acts as a weak hydrogen bond acceptor, while the secondary amine at position 4 acts as both a strong hydrogen bond donor and acceptor.
-
Amphoteric Nature: The presence of the basic secondary amine and the acidic carboxylic acid at position 7 renders the molecule amphoteric. At physiological pH (7.4), the molecule exists predominantly as a zwitterion. This internal salt formation drastically alters its lipophilicity and solubility profiles compared to its neutral state.
pH-dependent speciation of 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid.
Quantitative Physicochemical Data
Understanding the baseline quantitative metrics of this building block is essential for downstream late-stage functionalization and predicting the pharmacokinetic behavior of its derivatives[2].
| Parameter | Value | Mechanistic Significance |
| CAS Registry Number | 933727-06-1 | Unique identifier for procurement and database indexing[1]. |
| Molecular Formula | C₁₀H₁₁NO₃ | Essential for exact mass calculation in HRMS validation[2]. |
| Molecular Weight | 193.20 g/mol | Low molecular weight (<200 Da) makes it an ideal fragment-like building block[2]. |
| SMILES | O=C(O)c1ccc2c(c1)CNCCO2 | Enables in silico ADMET predictions and 3D conformer generation[2]. |
| Predicted pKa₁ (Acid) | ~4.2 | Deprotonation of the benzoic acid moiety; dictates solubility at neutral pH. |
| Predicted pKa₂ (Base) | ~8.7 | Protonation of the secondary oxazepine amine; critical for target binding (e.g., GPCR salt bridges), consistent with related scaffolds like amoxapine[3]. |
| Isoelectric Point (pI) | ~6.45 | The pH at which the molecule is strictly zwitterionic, exhibiting its lowest aqueous solubility. |
Self-Validating Experimental Methodologies
To ensure scientific integrity and trustworthiness, the characterization of amphoteric compounds must rely on self-validating protocols. The following methodologies explain not just how to measure these properties, but the causality behind each experimental choice.
Protocol A: Potentiometric pKa Determination (Yasuda-Shedlovsky Method)
Causality: Zwitterionic molecules frequently precipitate at their isoelectric point in pure water, invalidating standard aqueous titrations. Utilizing a methanol/water co-solvent system prevents precipitation, maintaining the thermodynamic equilibrium necessary for accurate pKa determination.
-
Solvent Preparation: Prepare three mixtures of methanol/water (e.g., 30%, 40%, 50% v/v) containing 0.15 M KCl to maintain a constant ionic strength.
-
Analyte Dissolution: Dissolve 2.0 mg of the compound in 10 mL of the respective solvent mixture.
-
Blank Titration (Internal Control): Titrate the pure solvent mixture with 0.1 M standardized KOH and HCl. Validation: This establishes the background buffering capacity and accounts for dissolved CO₂ (carbonate error).
-
Analyte Titration: Titrate the analyte solution under a nitrogen blanket at 25.0 ± 0.1 °C.
-
Data Processing: Apply a Gran plot transformation to the titration curve to identify exact equivalence points. Calculate the apparent pKa (psKa) for each methanol fraction.
-
Extrapolation: Plot psKa versus the inverse dielectric constant (1/ε) of the solvent mixtures. Extrapolate to the dielectric constant of pure water (ε = 78.3) to derive the true aqueous pKa. Validation: The linearity of the Yasuda-Shedlovsky plot (R² > 0.99) self-validates the absence of compound aggregation.
Protocol B: Shake-Flask logD(7.4) Measurement with Mass Balance
Causality: Standard logP/logD measurements often fail for zwitterions due to interfacial accumulation or glass adsorption. This protocol mandates orthogonal quantification to prove mass balance.
-
Phase Saturation: Vigorously stir equal volumes of 1-octanol and 10 mM phosphate buffer (pH 7.4) for 24 hours. Causality: Mutual saturation prevents volume changes during the actual experiment, which would otherwise skew concentration calculations.
-
Analyte Spiking: Dissolve the compound in the pre-saturated aqueous buffer to a known concentration (e.g., 100 µM).
-
Partitioning: Transfer 1 mL of the spiked buffer and 1 mL of pre-saturated octanol into a silanized glass vial. Causality: Silanization prevents the cationic amine moiety from adsorbing to the negative silanol groups on the glass surface.
-
Equilibration: Shake at 300 rpm for 60 minutes at 25 °C, followed by centrifugation at 3000 × g for 15 minutes to break any microemulsions.
-
Orthogonal Quantification: Quantify the concentration of the compound in both the aqueous phase ( Caq ) and the octanol phase ( Coct ) using LC-MS/MS.
-
Self-Validation (Mass Balance): Calculate total recovered mass: (Caq×Vaq)+(Coct×Voct) . The protocol is only valid if recovery is ≥ 95%. Causality: Measuring only one phase and assuming the rest partitioned into the other phase ignores potential loss to the interface or degradation.
Self-validating shake-flask workflow for determining logD at physiological pH.
Implications in Medicinal Chemistry
The 1,4-benzoxazepine core is a historically privileged scaffold, serving as the foundation for FDA-approved CNS drugs such as the antidepressant [3].
In modern drug discovery, functionalizing the 1,4-benzoxazepine core has yielded highly potent, selective agents. For instance, substituted derivatives act as high-affinity 5-HT1A receptor agonists, demonstrating potent neuroprotective effects in cerebral ischemia models (e.g., the discovery of Piclozotan)[4]. Furthermore, recent structural biology and medicinal chemistry efforts have demonstrated that 1,4-benzoxazepine derivatives conjugated with caffeic acid can modulate cardiac Ryanodine Receptor 2 (RyR2) and stimulate SERCA2a pump activity, offering novel therapeutic avenues for heart failure[5].
The specific 7-carboxylic acid variant (CAS 933727-06-1) provides a highly versatile synthetic vector. The bare carboxylic acid is highly polar and BBB-impermeable, making it an ideal starting material for synthesizing peripherally restricted drugs. Conversely, it can be easily masked via amidation to tune lipophilicity, CNS penetrance, and target affinity while retaining the favorable conformational space of the 7-membered oxazepine ring.
References
-
Kamei, K., et al. "Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan." Bioorganic & Medicinal Chemistry.[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2170, Amoxapine." PubChem.[Link]
-
Vargáné, D. S., et al. "Multitargeted Caffeic Acid Derivatives Inhibit Cardiac RyR2- and NaV1.5- Channels but Stimulate SERCA2a Pump Activity." ACS Omega.[Link]
Sources
- 1. 933727-06-1|2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 933727-06-1|2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. Amoxapine | C17H16ClN3O | CID 2170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
